3,5-dimethyl-1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole
Description
3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfone group attached to a triisopropylphenyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C20H30N2O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
InChI |
InChI=1S/C20H30N2O2S/c1-12(2)17-10-18(13(3)4)20(19(11-17)14(5)6)25(23,24)22-16(8)9-15(7)21-22/h9-14H,1-8H3 |
InChI Key |
UQXRQTGOOBUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE typically involves the condensation of 3,5-dimethylpyrazole with a sulfonyl chloride derivative of 2,4,6-triisopropylphenyl. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under appropriate conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3,5-dimethyl-1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole have been synthesized and tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6. Studies indicate that certain derivatives show comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium and celecoxib .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of pyrazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure has been linked to enhanced antibacterial potency. For example, compounds derived from this compound have shown promising results in inhibiting microbial growth .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of pyrazole compounds is crucial for optimizing their biological activity. Research has indicated that modifications at specific positions on the pyrazole ring can significantly alter their pharmacological effects. For instance:
| Compound Modification | Biological Activity |
|---|---|
| Substitution at the 3-position with various aryl groups | Enhanced anti-inflammatory activity |
| Introduction of sulfonyl groups | Increased antimicrobial efficacy |
| Variation in alkyl chain length | Modulation of solubility and bioavailability |
These insights guide the design of new derivatives with improved therapeutic profiles .
Anti-inflammatory Screening
In a study by Nagarapu et al., a series of pyrazole derivatives were evaluated for anti-inflammatory effects using carrageenan-induced rat paw edema models. Compounds similar to this compound exhibited significant reductions in edema comparable to ibuprofen .
Antimicrobial Efficacy
A study conducted by Chovatia et al. tested various pyrazole derivatives against Mycobacterium tuberculosis and found that certain compounds showed over 98% inhibition at low concentrations. This suggests potential applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway depends on the enzyme and the biological context in which the compound is used .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the sulfone and triisopropylphenyl groups.
2,4,6-Triisopropylphenyl Sulfone: Lacks the pyrazole ring but retains the sulfone and triisopropylphenyl moiety.
3,5-Dimethyl-4-nitropyrazole: Contains a nitro group instead of the sulfone group.
Uniqueness: The uniqueness of 3,5-DIMETHYL-1H-PYRAZOL-1-YL (2,4,6-TRIISOPROPYLPHENYL) SULFONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the sulfone group attached to a bulky triisopropylphenyl moiety makes it a versatile compound for various applications in research and industry .
Biological Activity
3,5-Dimethyl-1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1H-pyrazole is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a pyrazole ring substituted with a sulfonyl group and a tri(isopropyl)phenyl moiety, which contributes to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory : Several studies have demonstrated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the one showed up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
- Antimicrobial : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed promising results against Bacillus subtilis and E. coli, demonstrating significant inhibition at low concentrations .
- Anticancer : Recent investigations into the anticancer potential of pyrazole derivatives have indicated that they can induce apoptosis in cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : The compound's ability to inhibit pro-inflammatory cytokines is crucial in managing conditions associated with chronic inflammation.
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and is implicated in various neurological disorders .
- Cell Cycle Arrest : Research indicates that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory efficacy of various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of TNF-α and IL-6 production in vitro. The study highlighted their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Efficacy
Another case study focused on the antimicrobial activity of this class of compounds against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics at low concentrations, suggesting their potential use in treating infections resistant to conventional therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
